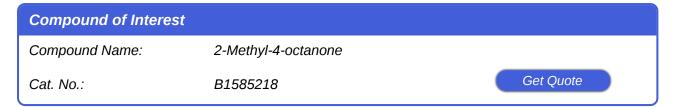


Establishing a Reference Standard for 2-Methyl-4-octanone: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **2-Methyl-4-octanone** as a reference standard, detailing its physicochemical properties, analytical characterization, and a comparative analysis with alternative ketones utilized in proteomics and pharmaceutical development. Experimental data and detailed protocols are provided to assist in the establishment and verification of a **2-Methyl-4-octanone** reference standard.

Physicochemical Properties and Specifications

2-Methyl-4-octanone is a branched-chain ketone with applications as a building block in proteomics research and as an intermediate in pharmaceutical synthesis.[1][2][3] Its identity and purity are critical for the reliability and reproducibility of these applications.



| Property | Specification | Source |
|---------------------------|----------------------------------|--------|
| Chemical Name | 2-Methyl-4-octanone | IUPAC |
| Synonyms | n-Butyl isobutyl ketone | [3] |
| CAS Number | 7492-38-8 | [3] |
| Molecular Formula | C ₉ H ₁₈ O | [3] |
| Molecular Weight | 142.24 g/mol | [3] |
| Appearance | Clear, colorless liquid | [2] |
| Purity (by GC) | ≥98.5% | [2] |
| Refractive Index (@ 20°C) | 1.4145-1.4175 | [2] |

Analytical Characterization for Reference Standard Establishment

A combination of analytical techniques is essential for the comprehensive characterization of a **2-Methyl-4-octanone** reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a primary method for assessing the purity of volatile compounds like **2-Methyl-4-octanone** and for identifying potential impurities.

Table 2: Comparison of Purity Data from Different Suppliers

| Supplier | Purity Specification (by GC) |
|-----------------------------|------------------------------|
| Thermo Scientific Chemicals | ≥98.5%[2] |
| Santa Cruz Biotechnology | ≥98%[3] |

Potential Impurities:



Based on common synthesis routes such as the Grignard reaction or alkylation of ketones, potential impurities could include:

- Isomers: 3-Methyl-4-octanone, 5-Methyl-4-octanone.
- Unreacted Starting Materials: e.g., Isovaleronitrile, butylmagnesium bromide.
- By-products of Synthesis: e.g., Alcohols from incomplete oxidation, higher molecular weight condensation products.

Spectroscopic Identification

Spectroscopic methods provide confirmation of the molecular structure.

Table 3: Spectroscopic Data for 2-Methyl-4-octanone

| Technique | Key Data and Observations | Source |
|--|---|----------------|
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z = 142. Characteristic fragmentation pattern. | NIST[4] |
| Infrared (IR) Spectroscopy | Strong C=O stretch characteristic of a ketone. | PubChem[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra consistent with the 2-Methyl-4-octanone structure. | SpectraBase[6] |

Comparison with Alternative Ketone Building Blocks

While **2-Methyl-4-octanone** is utilized in proteomics, other ketones also serve as important building blocks.

Table 4: Comparative Analysis of Ketone Building Blocks



| Ketone | Structure | Key Features and Applications |
|---------------------|-----------------|---|
| 2-Methyl-4-octanone | CCCCC(=O)CC(C)C | Building block for proteomics research and pharmaceutical intermediates.[1][2][3] |
| 2-Octanone | CCCCCC(=O)C | Used as a solvent and in the synthesis of fragrances and flavorings. |
| 3-Octanone | CCCC(=O)CC | Utilized in organic synthesis and as a fragrance component. |
| 5-Nonanone | CCCC(=0)CCCC | A larger ketone used in various organic syntheses. |

Experimental Protocols Protocol for Purity Determination by Gas Chromatography (GC)

Objective: To determine the purity of a **2-Methyl-4-octanone** sample and identify any volatile impurities.

Instrumentation:

- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness.

GC Conditions:

• Injector Temperature: 250°C

• Detector Temperature: 280°C

• Oven Temperature Program:



• Initial Temperature: 60°C, hold for 2 minutes.

Ramp: 10°C/min to 200°C.

Hold: 5 minutes at 200°C.

Carrier Gas: Helium

• Flow Rate: 1.0 mL/min

Injection Volume: 1 μL (splitless)

Sample Preparation:

- Prepare a 1 mg/mL solution of the 2-Methyl-4-octanone sample in a suitable solvent (e.g., dichloromethane or hexane).
- Vortex to ensure complete dissolution.

Data Analysis:

- Calculate the area percent of the main peak corresponding to **2-Methyl-4-octanone**.
- · Identify and quantify any impurity peaks.

Protocol for Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the 2-Methyl-4-octanone sample.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

• Dissolve approximately 10 mg of the **2-Methyl-4-octanone** sample in 0.7 mL of deuterated chloroform (CDCl₃).



• Transfer the solution to an NMR tube.

Data Acquisition:

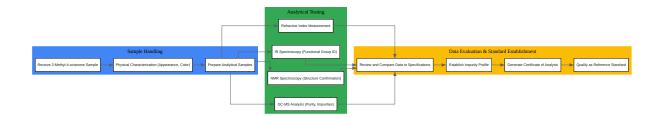
 Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-tonoise ratio.

Data Analysis:

 Analyze the chemical shifts, integration, and multiplicity of the peaks to confirm they are consistent with the structure of 2-Methyl-4-octanone.

Visualizing the Workflow

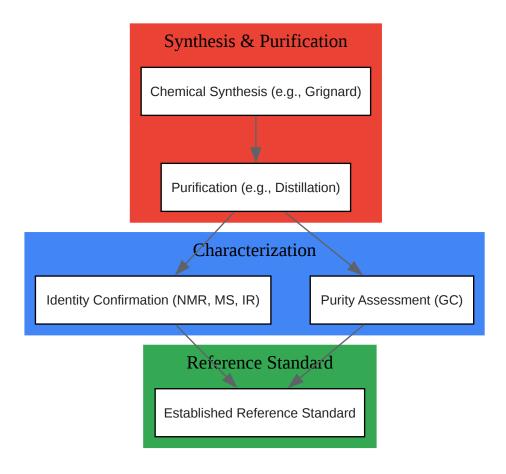
The following diagrams illustrate the key workflows for establishing a reference standard.



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Caption: Experimental workflow for establishing a **2-Methyl-4-octanone** reference standard.





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